molecular formula C9H11NO4S B1605425 2-[Methyl(methylsulfonyl)amino]benzoic acid CAS No. 401822-72-8

2-[Methyl(methylsulfonyl)amino]benzoic acid

Cat. No. B1605425
CAS RN: 401822-72-8
M. Wt: 229.26 g/mol
InChI Key: OXAJWSLXTCIFFP-UHFFFAOYSA-N
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Description

2-[Methyl(methylsulfonyl)amino]benzoic acid is a chemical compound with the molecular formula C9H11NO4S and a molecular weight of 229.26 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 2-[Methyl(methylsulfonyl)amino]benzoic acid is 1S/C9H11NO4S/c1-10(15(2,13)14)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) . This indicates the presence of a benzoic acid group, a methylsulfonyl group, and an amino group in the molecule.


Physical And Chemical Properties Analysis

2-[Methyl(methylsulfonyl)amino]benzoic acid is a solid substance . It has a molecular weight of 229.25 and a molecular formula of C9H11NO4S .

Scientific Research Applications

Discovery of Heteroaryl Sulfonamides as New EP1 Receptor Selective Antagonists

  • Analogs of 2-[Methyl(methylsulfonyl)amino]benzoic acid have been developed with optimized antagonist activity for the EP1 receptor subtype, with some demonstrating in vivo activity. These studies contribute to understanding the structure-activity relationship in this domain (Naganawa et al., 2006).

Na+/H+ Antiporter Inhibitors

  • Research on benzoylguanidines as Na+/H+ exchanger inhibitors for the treatment of acute myocardial infarction revealed that modifications in the molecular structure, such as the introduction of a methylsulfonyl group, significantly affect the compounds' in vitro activities (Baumgarth, Beier & Gericke, 1997).

Synthesis Technology of 2-Nitro-4-methylsulfonylbenzoic Acid

  • A study on the synthesis of 2-Nitro-4-methylsulfonylbenzoic acid from 2-nitro-4-methylsulfonyl toluene using air-nitric acid combined oxidation. This research highlights the optimized conditions for high yield and purity, contributing to the advancement in synthesis technologies (Long-wang, 2013).

Synthesis and Crystal Structure of Aminocarbonyl Aminosulfonyl Benzoic Acid Methyl Ester

  • The synthesis of a compound involving aminocarbonyl aminosulfonyl benzoic acid methyl ester demonstrates the complexity and intricacies of chemical structures and interactions in molecular chemistry (Ming & South, 2004).

Benzoic Acid in Inducing Stress Tolerance in Plants

  • Benzoic acid and its derivatives have been found to be effective in inducing multiple stress tolerance in plants, suggesting potential applications in agriculture and plant biotechnology (Senaratna et al., 2004).

Synthesis of 2-Nitro-4-methylsulfonyl Benzoic Acid

  • Another study on the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid indicates the potential for economic and efficient production of this compound, which is significant for industrial applications (Jia-bin, 2010).

properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-10(15(2,13)14)8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAJWSLXTCIFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349616
Record name 2-[methyl(methylsulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(methylsulfonyl)amino]benzoic acid

CAS RN

401822-72-8
Record name 2-[methyl(methylsulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-methylmethanesulfonamido)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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